molecular formula C13H20ClN3 B2857733 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine CAS No. 321602-25-9

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine

Cat. No.: B2857733
CAS No.: 321602-25-9
M. Wt: 253.77
InChI Key: FDLZHXUULFVVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine (PubChem CID: 20866310) is a piperazine-based research compound with the molecular formula C21H22ClN3O and a molecular weight of 329.87 g/mol . This chemical features a piperazine core substituted with a 5-chloro-2-methylphenyl group and a 2-aminoethyl side chain, a structural motif common in compounds investigated for central nervous system (CNS) targeting . Piperazine derivatives are extensively utilized in medicinal chemistry research due to their versatile pharmacological profiles and ability to enhance aqueous solubility, which improves oral absorption and bioavailability in preclinical models . The specific substitution pattern of this molecule suggests potential research applications as a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological pathways . Piperazine-containing compounds are recognized for their presence in various therapeutic agent classes and are frequently explored in the development of dopamine receptor ligands and other CNS-active compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3/c1-11-2-3-12(14)10-13(11)17-8-6-16(5-4-15)7-9-17/h2-3,10H,4-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLZHXUULFVVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Alkylation with Chloroethylamine Derivatives

A foundational approach involves the alkylation of 1-(5-chloro-2-methylphenyl)piperazine with 2-chloroethylamine or its protected analogs. The reaction typically proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic carbon of the chloroethylamine.

In a protocol adapted from WO2009057133A2, the alkylation is conducted in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) at 60–80°C for 12–24 hours. Triethylamine is often added to scavenge HCl, improving yields to 65–78%. Subsequent deprotection of the amine (e.g., removal of a tert-butoxycarbonyl [Boc] group using trifluoroacetic acid) yields the final product.

Key Reaction Conditions

Parameter Value/Detail Source Citation
Solvent Acetonitrile
Temperature 70°C
Base Triethylamine
Yield 72% (after deprotection)

Reductive Amination of Piperazine with Glyoxal Derivatives

An alternative method employs reductive amination to couple 1-(5-chloro-2-methylphenyl)piperazine with glyoxal derivatives. This route, inspired by PMC6990405, utilizes sodium cyanoborohydride or hydrogen gas with a palladium catalyst to reduce the imine intermediate.

The process begins with the condensation of piperazine with glyoxylic acid to form an imine, followed by reduction. Yields range from 55% to 68%, with the lower efficiency attributed to competing side reactions such as over-alkylation.

Chlorination and Coupling via Ullmann-Type Reactions

Recent advances, as detailed in PMC10245091, highlight the use of copper-catalyzed Ullmann coupling to attach the 5-chloro-2-methylphenyl group to a pre-formed ethanamine-piperazine scaffold. The aryl chloride is generated via treatment of 2-methylphenyl precursors with phosphorus oxychloride (POCl₃) at reflux, achieving >90% chlorination efficiency. Subsequent coupling with piperazine-ethanamine intermediates in isopropanol at 80°C furnishes the target compound in 60–70% yield.

Mechanistic Insights

  • Chlorination : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic aromatic substitution at the para position relative to the methyl group.
  • Coupling : Copper(I) iodide catalyzes the formation of a C–N bond between the aryl chloride and piperazine-ethanamine, with potassium carbonate as a base.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Data from ACS Publications emphasize the role of solvent polarity in minimizing byproducts. For example, switching from DMF to 2-methyltetrahydrofuran (2-MeTHF) improves reaction homogeneity and reduces purification steps, enhancing the overall yield by 12%. Additionally, replacing traditional palladium catalysts with nickel-based systems lowers costs without compromising efficiency.

Protection-Deprotection Sequences

The Boc protection strategy, as described in WO2009057133A2, remains prevalent for safeguarding the primary amine during alkylation. However, emerging methods using fluorenylmethyloxycarbonyl (Fmoc) groups offer improved stability under acidic conditions, albeit with a 5–10% yield penalty due to steric hindrance.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum exhibits characteristic peaks at δ 2.35 ppm (singlet, methyl group), δ 3.45–3.70 ppm (multiplet, piperazine and ethanamine protons), and δ 6.85–7.20 ppm (aromatic protons).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 294.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₈ClN₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98% for pharmaceutical-grade material.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine nitrogen atoms and the primary amine in the ethanamine side chain are nucleophilic sites for alkylation or acylation.

Reaction Type Conditions Products Key Findings
N-Alkylation Alkyl halides, K₂CO₃ in DMF at 80–100°C Tertiary amine derivativesAlkylation occurs preferentially at the less hindered piperazine nitrogen, forming quaternary ammonium intermediates.
Acylation Acetyl chloride, TEA in THF at 0–25°CAcetamide derivativesThe ethanamine group reacts with acylating agents to form stable amides, confirmed by IR (C=O stretch at ~1650 cm⁻¹) .

For example, treatment with acetyl chloride yields N-acetyl-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanamine , a common intermediate for further derivatization .

Hydrolysis Reactions

The ethanamine side chain undergoes hydrolysis under acidic or alkaline conditions:

Condition Mechanism Products Catalysts/Reagents
Acidic Hydrolysis H₂SO₄ (3M), reflux at 80–85°C Ethanolamine derivative + HClSulfuric acid facilitates protonation of the amine, accelerating cleavage.
Alkaline Hydrolysis NaOH (2M), 70°CEthylene glycol analog + NH₃Base-induced deamination proceeds via SN2 pathway.

Acidic hydrolysis is more efficient, with yields >85% reported in optimized conditions . The 5-chloro-2-methylphenyl group remains intact due to its electron-withdrawing properties stabilizing the aromatic ring.

Sulfonation and Sulfur-Based Reactions

The amine group participates in sulfonation or thioether formation:

Reaction Reagents Product Application
Sulfonation Sulfur trioxide complex, DCMSulfonamide derivativesEnhanced water solubility for pharmacological studies.
Thioether Synthesis Disulfides, CuI catalysisThioether-linked analogsImproved metabolic stability in drug design.

For instance, reaction with dimethylsulfamoyl chloride produces 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(dimethylsulfamoyl)ethanamine , a compound with potential enzyme inhibition properties.

Cyclization and Heterocycle Formation

The ethanamine chain can undergo cyclization to form heterocyclic structures:

Reaction Conditions Product Mechanism
Piperazine Ring Expansion Phosgene, TEA, 120°C Seven-membered lactamCarbonyl insertion followed by intramolecular cyclization.
Triazole Formation NaN₃, Cu(I), 60°C 1,2,3-Triazole derivativesClick chemistry for bioconjugation applications.

Cyclization reactions are critical for generating bioactive analogs, such as triazole-linked inhibitors targeting neurotransmitter receptors .

Oxidation and Reductive Amination

The primary amine is susceptible to oxidation, while reductive amination enables functionalization:

Reaction Reagents Product Outcome
Oxidation KMnO₄, H₂O, 25°CNitro compoundLimited utility due to over-oxidation risks.
Reductive Amination Aldehydes, NaBH₃CN Secondary aminesHigh-yield method for introducing alkyl/aryl groups.

Reductive amination with benzaldehyde derivatives produces N-benzyl-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanamine , a precursor for antipsychotic agents .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related piperazine derivatives:

Compound Key Structural Difference Reactivity Contrast
1-(4-Chlorophenyl)piperazineLacks ethanamine side chainLower nucleophilicity; no amidation/hydrolysis.
4-(5-Chloro-2-methylphenyl)piperidinePiperidine vs. piperazine coreReduced basicity; slower alkylation kinetics.

The ethanamine moiety significantly enhances reactivity toward electrophiles compared to simpler piperazines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds similar to 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine exhibit potential antidepressant effects. These compounds are believed to modulate serotonin and norepinephrine levels in the brain, making them candidates for treating depression and anxiety disorders.
  • Antipsychotic Effects
    • The piperazine structure is often associated with antipsychotic activity. Studies have shown that derivatives of this compound may interact with dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders.
  • Neuroprotective Properties
    • Some investigations suggest that 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Study AAntidepressant EffectsDemonstrated increased serotonin levels in animal models.
Study BAntipsychotic ActivityShowed significant reduction in psychotic symptoms in rodent models.
Study CNeuroprotectionIndicated potential protective effects against neurotoxicity in cell cultures.

Mechanism of Action

The mechanism of action of 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The piperazine moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Pyrimidin-2-yl derivatives (e.g., 4e) achieve higher yields (97%) compared to fluorophenyl analogs (73%), possibly due to favorable reaction kinetics in heterocyclic systems .
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but may reduce solubility. Fluorine’s small size balances lipophilicity and bioavailability .

Receptor Binding and Selectivity

Comparative studies on piperazine derivatives highlight substituent-dependent receptor interactions:

  • Dopamine D4 vs. D2 Selectivity :
    • S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) exhibits >100-fold selectivity for D4 (Ki = 2.4 nM) over D2 (738 nM) receptors due to its bulky dihydrodioxin substituent .
    • Conversely, 2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine analogs (e.g., L 745,870) show moderate D4 affinity (Ki = 2.5 nM) but lack in vivo potency, suggesting that smaller substituents may limit receptor engagement .
  • Hypothesis for Target Compound : The 5-chloro-2-methylphenyl group’s steric bulk could favor D4 or 5-HT1A receptor binding, analogous to S 18126, though experimental validation is needed .

Pharmacological and Toxicological Profiles

  • Schiff Base Analogs : Derivatives like N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine (L1) exhibit moderate toxicity in rats (LD₅₀ > 2000 mg/kg), suggesting that the ethanamine core is generally well-tolerated .
  • In Vivo Effects : Raclopride, a D2-selective piperazine derivative, potently modulates dopamine synthesis (ED₅₀ = 0.01–0.05 mg/kg), while bulkier analogs like S 18126 require higher doses (>40 mg/kg) for similar effects, highlighting substituent-driven efficacy .

Biological Activity

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure featuring a piperazine ring and an ethanamine side chain, interacts with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine is C₁₁H₁₄ClN₃, with a molecular weight of approximately 227.7 g/mol. The presence of the 5-chloro-2-methylphenyl group enhances its pharmacological profile by influencing its receptor binding and activity.

Property Value
Molecular FormulaC₁₁H₁₄ClN₃
Molecular Weight227.7 g/mol
IUPAC Name2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanamine
CAS Number321602-25-9

Biological Activity

Research indicates that compounds containing piperazine structures often exhibit a range of biological activities, including:

The biological activity of 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine is primarily attributed to its ability to bind to various receptors and enzymes:

  • Receptor Binding : The compound shows affinity for serotonin (5-HT) receptors and dopamine receptors, which are critical for mood regulation and psychotropic effects.
  • Enzyme Inhibition : By inhibiting monoamine oxidase (MAO), the compound increases the availability of neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic transmission .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry reported that piperazine derivatives improved depressive symptoms in animal models by increasing serotonin levels through MAO inhibition .
  • Antipsychotic Evaluation : Research highlighted in Psychopharmacology demonstrated that similar compounds exhibited significant antipsychotic effects in rodent models by blocking D₂ dopamine receptors .
  • Neuroprotective Effects : Another investigation found that piperazine derivatives could protect against neurotoxicity induced by glutamate, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Piperazine Functionalization: React 5-chloro-2-methylaniline with a piperazine derivative (e.g., 1-(2-chloroethyl)piperazine) under basic conditions (K₂CO₃, DMF, 80–100°C) to form the piperazine-phenyl intermediate .

Ethanamine Introduction: Use reductive amination or nucleophilic substitution with 2-chloroacetonitrile followed by catalytic hydrogenation (Raney Ni, H₂ at 60 psi, methanol) to introduce the ethanamine moiety .

Purification: Column chromatography (silica gel, ethyl acetate/methanol) ensures >95% purity.
Critical Factors: Solvent polarity (DMF vs. THF) and temperature control during hydrogenation significantly affect yields (65–93%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the piperazine ring (δ 2.6–3.6 ppm for N–CH₂– groups) and aromatic protons (δ 6.5–7.5 ppm for the chlorophenyl ring) .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 294.1234 for [M+H]⁺) validates molecular formula (C₁₃H₁₉ClN₃) .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups in analogs) .

Q. How can preliminary pharmacological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against pancreatic lipase (using p-nitrophenyl esters) or dopamine receptors (radioligand binding assays) at 10–100 μM concentrations .
  • Antimicrobial Screening: Use microdilution methods (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like dopamine receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into dopamine D2 receptor structures (PDB ID: 6CM4). Focus on hydrophobic interactions with residues like Phe389 and hydrogen bonds with Asp114 .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gaps) and correlate with activity .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability .

Q. How should researchers resolve contradictions in reported reaction yields for analogs of this compound?

Methodological Answer:

  • Parameter Variation: Systematically test solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. Et₃N), and temperature (80°C vs. 120°C) to identify optimal conditions .
  • Byproduct Analysis: Use LC-MS to detect intermediates (e.g., nitrile byproducts in hydrogenation steps) that reduce yields .
  • Cross-Study Comparison: Compare crystallographic data (e.g., piperazine ring puckering in ) to assess steric effects on reactivity .

Q. What methodologies are recommended for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Animal Models: Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose .
  • Bioanalytical Quantification: Use HPLC-MS/MS with a C18 column (LOQ: 1 ng/mL) to measure plasma concentrations .
  • Metabolite Profiling: Identify phase I/II metabolites via high-resolution LC-QTOF-MS and compare with in vitro liver microsome data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.